molecular formula C13H21N B1268278 Butyl(1-phenylpropyl)amine CAS No. 92111-07-4

Butyl(1-phenylpropyl)amine

Cat. No. B1268278
CAS RN: 92111-07-4
M. Wt: 191.31 g/mol
InChI Key: BQNBGUDSGSWTRR-UHFFFAOYSA-N
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Description

Butyl(1-phenylpropyl)amine is an organic compound that belongs to the class of primary amines . It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group .


Synthesis Analysis

The synthesis of primary amines can be realized through reductive amination, which involves the reaction of aldehydes and ketones with ammonia or 1º-amines . This process forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, similar to acetal formation .


Molecular Structure Analysis

The molecular formula of Butyl(1-phenylpropyl)amine is C13H21N . The structure of an amine can be determined using 1H NMR spectra . The hydrogens attached to an amine show up at 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .


Chemical Reactions Analysis

Amines, including Butyl(1-phenylpropyl)amine, act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Scientific Research Applications

Medicinal Chemistry

Butyl(1-phenylpropyl)amine plays a significant role in medicinal chemistry. It serves as a building block for the synthesis of various pharmaceutical compounds. Its amine group is a key functional moiety in many bioactive molecules, including receptor ligands, enzyme inhibitors, and anticancer agents . The compound’s ability to participate in multiple types of chemical reactions makes it a versatile intermediate in drug discovery and development.

Materials Science

In materials science, Butyl(1-phenylpropyl)amine is utilized in the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique electronic, optical, and mechanical properties are exploited to create advanced materials for organic electronics, photovoltaics, and biomaterials, enhancing the performance and durability of these applications.

Organic Electronics

Butyl(1-phenylpropyl)amine derivatives are investigated for their potential in organic electronics. They can be used to modify the properties of semiconducting materials, improving charge transport and stability in devices like organic thin-film transistors and light-emitting diodes .

Photovoltaics

In the field of photovoltaics, Butyl(1-phenylpropyl)amine-related compounds are explored for their ability to improve the efficiency and stability of solar cells. They may be involved in the synthesis of novel materials that can capture and convert solar energy more effectively .

Biomaterials

The amine functionality of Butyl(1-phenylpropyl)amine is essential for biofunctionalization processes, where it can be used to modify the surface of biomaterials to promote cell adhesion and proliferation . This is crucial for the development of implants and tissue engineering scaffolds.

Sustainable Technologies

Butyl(1-phenylpropyl)amine and its derivatives are recognized for their potential in sustainable technologies. They are involved in catalytic transformations, renewable energy, and environmental remediation. Their application in carbon capture and green chemical synthesis is particularly noteworthy .

Carbon Capture

Amine-based materials, including Butyl(1-phenylpropyl)amine, are widely used as solid CO2 sorbents. They play a crucial role in carbon capture technologies, helping to reduce atmospheric CO2 levels and combat climate change .

Energy Storage

Butyl(1-phenylpropyl)amine is part of the research into advanced energy storage solutions. It may contribute to the development of high-performance electrolytes for electrochemical energy storage applications, such as batteries and supercapacitors .

Safety and Hazards

Butyl(1-phenylpropyl)amine is classified as flammable (Category 2), corrosive to metals (Category 1), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3) . It also causes skin corrosion (Category 1A) and serious eye damage (Category 1) .

properties

IUPAC Name

N-(1-phenylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNBGUDSGSWTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328414
Record name N-(1-phenylpropyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(1-phenylpropyl)amine

CAS RN

92111-07-4
Record name N-(1-phenylpropyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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